

A Guide to Analytical Methods for Antibody-Drug Conjugate Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

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Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[1][2][3] The inherent complexity of these molecules, comprising an antibody, a linker, and a payload, presents unique analytical challenges.[4][5][6][7] Comprehensive characterization is crucial to ensure their safety, efficacy, and stability.[1][4][5] This guide provides a comparative overview of the key analytical methods used for ADC characterization, supported by experimental data and detailed protocols.

Key Quality Attributes and Analytical Techniques

The critical quality attributes (CQAs) of an ADC that require thorough characterization include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, aggregation, charge heterogeneity, and the identification and quantification of free drug species.[1][4][5] A variety of analytical techniques are employed to assess these attributes, each with its own set of advantages and limitations.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR is a critical parameter that directly influences the ADC's potency and therapeutic window.[8][9][10] An optimal DAR is essential, as a low DAR may lead to reduced efficacy, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[7][8] Several

techniques are used to determine the average DAR and the distribution of different drug-loaded species.

Comparison of Analytical Methods for DAR and Drug Load Distribution

Analytical Method	Principle	Information Obtained	Advantages	Limitations
Hydrophobic Interaction Chromatography (HIC)	Separation based on the hydrophobicity of the ADC species. The addition of a hydrophobic drug increases the protein's overall hydrophobicity. [11][12][13]	Average DAR and distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). [11][12]	Robust and widely used, especially for cysteine-linked ADCs.[8][11][12] Provides good resolution of different drug-loaded species. [13]	May not be suitable for all ADC formats. Mobile phase conditions can sometimes promote aggregation.[4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)	Separation based on hydrophobicity under denaturing conditions. Often used after reducing the ADC to separate light and heavy chains.[11]	Average DAR by analyzing drug-loaded light and heavy chains. [11]	Orthogonal to HIC, providing complementary information.[14] High resolution.	Denaturing conditions prevent analysis of the intact ADC. May have issues with recovery of very hydrophobic species.[4]
Mass Spectrometry (MS)	Measures the mass-to-charge ratio of ions to determine the molecular weight of the intact ADC or its subunits.[1] [15]	Precise average DAR and distribution of drug-loaded species. Can also identify conjugation sites. [15][16]	High accuracy and sensitivity. Provides detailed structural information.[1] [15]	Can be complex to implement and may have ionization biases for different species.[9][17]
UV/Vis Spectroscopy	Measures the absorbance of the protein and the payload at different	Average DAR.	Simple and quick method.[8]	Does not provide information on the distribution of drug-loaded species.[8]

	wavelengths to calculate their respective concentrations. [4]			Accuracy can be limited by overlapping absorbance spectra of the antibody and the drug.[9][18]
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)	Separates molecules based on size, and MALS detects the scattered light to determine the molar mass of the eluting species.[10][19]	Average DAR, aggregation, and fragmentation. [14][19]	Provides absolute molar mass without the need for column calibration. Can analyze ADCs under native conditions.[14]	Requires accurate knowledge of the extinction coefficients and refractive index increments of the protein and the drug.[9][19]

Experimental Protocols

Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general procedure for determining the average DAR and drug load distribution of a cysteine-linked ADC using HIC.

Materials:

- ADC sample
- Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
- Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
- HIC column (e.g., TSKgel Butyl-NPR)
- HPLC system with a UV detector

Procedure:

- Equilibrate the HIC column with 100% Mobile Phase A.
- Inject the ADC sample (typically 10-50 µg).
- Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
- Monitor the elution profile at 280 nm.
- Identify the peaks corresponding to different drug-loaded species (unconjugated antibody, DAR2, DAR4, etc.) based on their retention times (more hydrophobic species with higher DARs elute later).[\[11\]](#)[\[12\]](#)
- Calculate the peak area for each species.
- Calculate the weighted average DAR using the following formula: Average DAR = $\Sigma (\% \text{ Peak Area of each species} \times \text{DAR of that species}) / 100$ [\[11\]](#)[\[12\]](#)

Aggregation Analysis

Aggregation is a critical quality attribute as it can impact the safety and efficacy of biotherapeutics.[\[4\]](#) The conjugation of hydrophobic payloads can increase the propensity for aggregation.[\[4\]](#)

Comparison of Analytical Methods for Aggregation Analysis

Analytical Method	Principle	Information Obtained	Advantages	Limitations
Size Exclusion Chromatography (SEC)	Separation of molecules based on their hydrodynamic radius.[20]	Quantification of monomers, dimers, and higher-order aggregates.[20] [21]	Robust, reproducible, and widely used.[20]	Potential for non-specific interactions between the ADC and the column matrix, which can affect accuracy.[4]
Dynamic Light Scattering (DLS)	Measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution. [1]	Provides the average particle size and an estimate of polydispersity.	Fast and non-invasive. Requires minimal sample preparation.	Low resolution and sensitivity for detecting small amounts of aggregates. Not a quantitative method.
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC)	Measures the rate at which molecules sediment under a strong centrifugal force to determine their size, shape, and molecular weight.	Detailed information on the size and shape distribution of aggregates.	High resolution and considered a gold-standard method. Provides information on protein conformation.[22]	Requires specialized equipment and expertise. Longer analysis time.

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying aggregates in an ADC sample.

Materials:

- ADC sample
- Mobile Phase: Isocratic buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- SEC column (e.g., TSKgel G3000SWxl)
- HPLC system with a UV detector

Procedure:

- Equilibrate the SEC column with the mobile phase at a constant flow rate.
- Inject the ADC sample (typically 20-100 µg).
- Elute the sample isocratically.
- Monitor the elution profile at 280 nm.
- Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments.
- Calculate the percentage of aggregate as the ratio of the aggregate peak area to the total peak area.

Charge Variant Analysis

Charge heterogeneity in ADCs can arise from the manufacturing process, post-translational modifications of the antibody, or the conjugation process itself.[\[23\]](#)[\[24\]](#) Monitoring charge variants is important as they can affect the stability and biological activity of the ADC.[\[25\]](#)

Comparison of Analytical Methods for Charge Variant Analysis

Analytical Method	Principle	Information Obtained	Advantages	Limitations
Ion-Exchange Chromatography (IEX)	Separation of molecules based on their net surface charge. [6]	Quantification of acidic, basic, and main charge isoforms.	High resolution and robust method.	Can be sensitive to buffer conditions. May have secondary interactions with the stationary phase.
Imaged Capillary Isoelectric Focusing (iCIEF)	Separation of molecules based on their isoelectric point (pI) in a pH gradient.[26][27]	High-resolution separation of charge variants based on their pI. [27]	High resolving power and requires small sample volumes. [26][27]	The pH gradient can sometimes affect the stability of the ADC.[27]
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)	Separation of molecules based on their size under denaturing conditions.[26] [28]	Purity analysis and detection of fragments.[26] [29][30]	High efficiency and resolution. Automated and quantitative.[26]	Denaturing method, so it does not analyze the intact, native ADC.

Protocol 3: Charge Variant Analysis by Ion-Exchange Chromatography (IEX)

This protocol describes a general procedure for analyzing the charge heterogeneity of an ADC.

Materials:

- ADC sample
- Mobile Phase A: Low salt buffer (e.g., 20 mM MES, pH 6.0)
- Mobile Phase B: High salt buffer (e.g., 20 mM MES, 200 mM NaCl, pH 6.0)

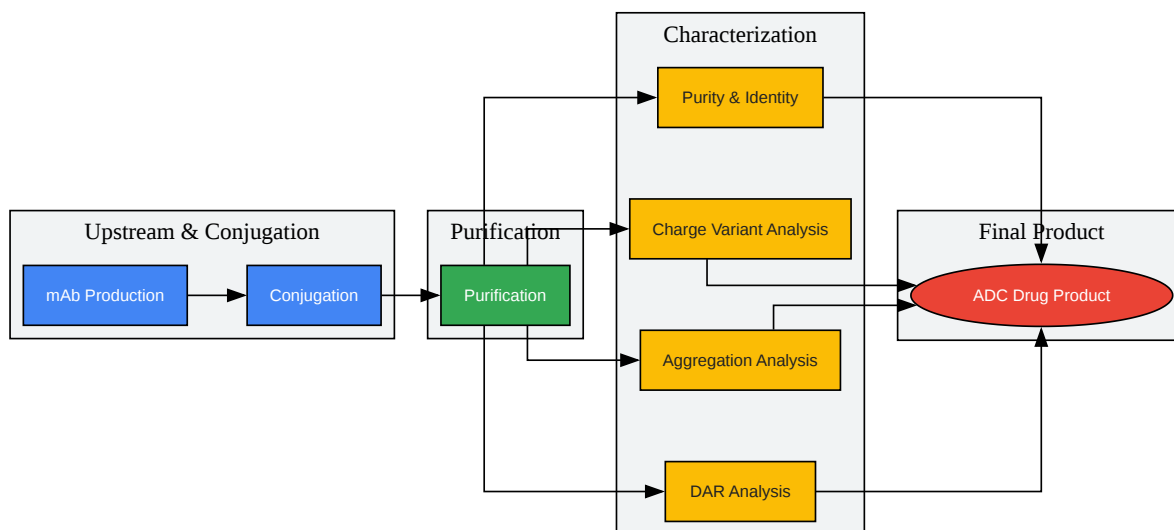
- Cation-exchange column (e.g., BioResolve SCX mAb)
- HPLC system with a UV detector

Procedure:

- Equilibrate the column with Mobile Phase A.
- Inject the ADC sample.
- Elute the bound ADC species using a linear salt gradient from Mobile Phase A to Mobile Phase B.
- Monitor the chromatogram at 280 nm.
- Identify and quantify the peaks corresponding to acidic, main, and basic variants.

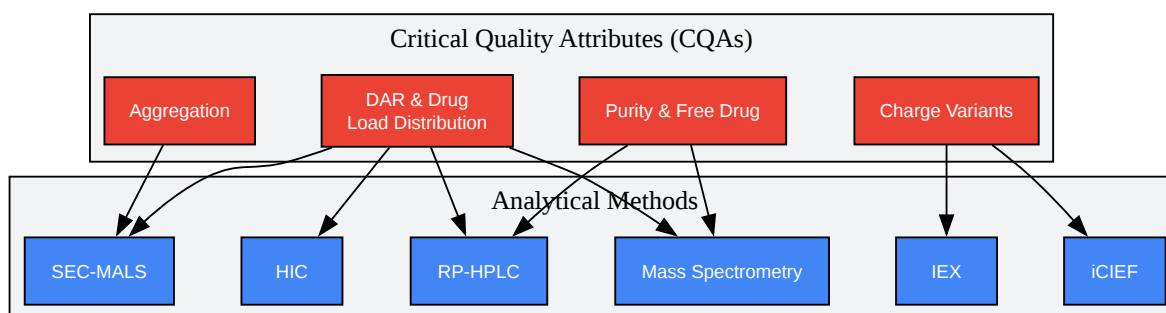
Visualizing ADC Characterization Workflows

The following diagrams illustrate the logical flow of analytical methods in ADC characterization.



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Caption: High-level workflow for ADC production and characterization.



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- To cite this document: BenchChem. [A Guide to Analytical Methods for Antibody-Drug Conjugate Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178212#analytical-methods-for-adc-characterization]

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